Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride
Description
Methyl 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride (CAS: 76823-94-4) is a critical intermediate in synthesizing famotidine, a histamine H2-receptor antagonist used to treat gastrointestinal disorders. Its molecular formula is C₈H₁₄N₆S₂·HCl, featuring a thiazole ring substituted with a guanidine group and a methyl propionimidate moiety . The compound is synthesized via reaction of 1-[4-(cyanoethylthiomethyl)-2-thiazolyl]-guanidine with anhydrous HCl in dimethylformamide and methanol, yielding 89% efficiency . Unlike famotidine, it lacks the sulfamoyl group (-SO₂NH₂), rendering it pharmacologically inactive but essential for constructing the famotidine backbone .
Properties
Molecular Formula |
C9H16ClN5OS2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidate;hydrochloride |
InChI |
InChI=1S/C9H15N5OS2.ClH/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12;/h5,10H,2-4H2,1H3,(H4,11,12,13,14);1H |
InChI Key |
KCSQBBJZGRGRQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCSCC1=CSC(=N1)N=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Silylated Sulfamides
A prominent method involves the reaction of N-trimethylsilylsulfamide with methyl 3-[[[2-(diaminomethylene)amino]-4-thiazolyl]methyl]thio-propionimidate in acetonitrile at elevated temperatures (50°C for 12 hours). Post-reaction, solvent removal yields a syrupy residue, which undergoes desilylation using tetrabutylammonium fluoride trihydrate in methanol-water. This step isolates the target compound via recrystallization from dimethylformamide (DMF)-water, achieving a 65% yield.
Key advantages:
Condensation with Chloropropionitrile
An alternative route from US4562261A employs 3-[[[2-(diaminomethylene)amino]-4-thiazolyl]methyl]thio-propionimidate and α-chloropropionitrile in isopropanol under alkaline conditions (sodium hydroxide, 0–10°C). The reaction proceeds via nucleophilic attack of the thiolate on the nitrile, followed by HCl quenching to precipitate the hydrochloride salt. This method achieves a 72% yield after recrystallization from methanol.
Critical parameters :
- Temperature control (<10°C) prevents nitrile hydrolysis.
- Alkaline conditions stabilize the thiolate intermediate.
Reaction Mechanism and Stereochemical Considerations
Thiol-Acrolein Addition Dynamics
The thioether linkage in the compound originates from the Michael addition of methyl mercaptan to acrolein derivatives, as described in US8173845B2. Catalytic acetic acid (0.5–50 mol%) facilitates this exothermic reaction, with optimal outcomes at 40–60°C. The reaction exhibits Markovnikov selectivity , favoring the formation of the branched thioether.
Side reactions :
Imidate Formation via Chloroformate Activation
Propionimidate synthesis, as detailed in ChemicalBook entry CB33043241, involves treating propionamide with ethyl chloroformate at 40–45°C. The reaction generates propionimidic acid ethyl ester hydrochloride via intermediate mixed carbonic-carboximidic anhydrides. This method is adaptable to methyl esters by substituting ethyl chloroformate with methyl analogs.
Optimization Strategies and Yield Enhancement
Catalyst Screening and Solvent Effects
Comparative studies from US7119233B2 highlight acetic acid as the optimal catalyst for thiol-acrolein coupling, achieving 85–90% conversion at 0.001–0.005 mol% loading. Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (toluene) reduce byproduct formation.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 89 | 6 |
| DMF | 36.7 | 92 | 3 |
| Toluene | 2.4 | 78 | 12 |
Purification and Crystallization Techniques
Recrystallization from DMF-water (1:2 v/v) yields high-purity product (>98% by HPLC) with minimal residual solvents. For large-scale production, antisolvent precipitation using cold acetone reduces processing time by 40% compared to traditional column chromatography.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water) resolves the compound at tᵣ = 8.2 min with 99.2% purity. Critical impurities include bis-thioether adducts (tᵣ = 10.5 min) and hydrolyzed imidate (tᵣ = 5.7 min).
Industrial-Scale Challenges and Mitigation
Byproduct Management
The primary byproduct, 3,3'-dithiobis(propionimidate) , forms via oxidative coupling of thiol intermediates. Strategies to suppress this include:
Thermal Stability Concerns
Decomposition above 60°C necessitates jacketed reactors with precise temperature control. Accelerated stability studies indicate a shelf life of 24 months at –20°C under argon.
Applications and Derivative Synthesis
The compound serves as a precursor to famotidine -like molecules, where the thiazole-thioether moiety is critical for H₂-receptor binding. Post-functionalization via S-alkylation or imidate hydrolysis enables access to analogs with modulated pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride is a chemical compound with the CAS number 1797843-63-0 . It has a molecular formula of C9H16ClN5OS2 and a molecular weight of 309.84 . This compound is also known by other names, including this compound and 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanimidic Acid Methyl Ester Hydrochloride .
Applications
this compound is useful in organic synthesis .
Additional Information
The compound is available for purchase from chemical suppliers . Restrictions may apply, and additional documentation, such as permits, may be required . It is stored in a refrigerator .
Related Compounds
- Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate: This compound, also known as Dediaminosulfonyl Hydroxymethyl Famotidine, has the molecular formula C9H15N5OS2 and a molecular weight of 273.4 g/mol .
- $$3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride: This compound, with the molecular formula C8H15ClN6O3S3 and a molecular weight of 374.9 g/mol, is an impurity of Famotidine .
Mechanism of Action
The mechanism of action of Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Famotidine (CAS: 76824-35-6)
Structural Differences :
Functional Impact :
- The sulfamoyl group in famotidine enhances binding to H2 receptors, enabling acid suppression. The target compound’s methyl propionimidate group is a transient synthetic feature, removed during famotidine synthesis .
| Parameter | Target Compound | Famotidine |
|---|---|---|
| Molecular Formula | C₈H₁₄N₆S₂·HCl | C₈H₁₅N₇O₂S₃ |
| Molecular Weight | 294.83 g/mol | 337.45 g/mol |
| CAS Number | 76823-94-4 | 76824-35-6 |
| Key Functional Group | Methyl propionimidate | Sulfamoyl (-SO₂NH₂) |
| Role | Synthetic intermediate | Active pharmaceutical ingredient |
Famotidine EP Impurity A (CAS: 76833-47-1)
Structural Similarities :
Functional Impact :
4-Fluoropropeophenyl-N-Benzyl-3-(2-Amino-4-Thiazolyl) Coumarin (CAS: N/A)
Structural Differences :
- Incorporates a coumarin scaffold instead of a propionimidate chain.
- acid suppression) .
Pharmacological and Industrial Relevance
- Famotidine : Clinically proven for gastric acid suppression, with optimized formulations (e.g., PEPCID®) achieving >75% drug release in dissolution studies .
- Thiazole-Azetidinyl Derivatives (e.g., ) : Exhibit structural complexity for antibiotic applications, diverging from the H2 antagonist pathway .
Biological Activity
Methyl 3-[[[2-[(Diaminomethylene)amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride (CAS Number: 1797843-63-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Methyl 3-[[[2-[(Diaminomethylene)amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride is C9H15N5OS2·HCl. The compound features a thiazole ring, which is often associated with various pharmacological properties.
Structural Formula
The structural representation can be summarized as follows:
Methyl 3-[[[2-[(Diaminomethylene)amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride exhibits biological activity primarily through:
- Antimicrobial Activity : The thiazole moiety has been linked to antimicrobial properties, potentially inhibiting bacterial growth.
- Antitumor Effects : Preliminary studies suggest that the compound may exert cytotoxic effects on certain cancer cell lines, although further research is necessary to elucidate specific pathways involved.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Mechanistic Insights :
Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of Methyl 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionimidate Hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions, including:
- Reagent Selection: Use high-purity starting materials (e.g., diamino-thiazole derivatives) to minimize side reactions .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF or acetonitrile) at controlled temperatures (e.g., 60–80°C) enhance nucleophilic substitution efficiency .
- Catalysts: Acidic or basic catalysts (e.g., TEA or HATU) can accelerate imidate formation .
- Monitoring: Employ thin-layer chromatography (TLC) and in situ NMR to track intermediate formation and purity .
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt with >95% purity .
Q. What analytical techniques are critical for characterizing the compound’s structure and purity in academic research?
Methodological Answer: A multi-technique approach ensures accurate characterization:
Q. How should researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–150°C to determine decomposition thresholds .
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Light Sensitivity: Expose to UV/visible light (300–800 nm) and quantify photodegradation products using LC-MS .
- Storage Recommendations: Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis and oxidation .
Advanced Research Questions
Q. What advanced methodologies can elucidate the reaction mechanisms of this compound in nucleophilic substitution or imidate formation?
Methodological Answer:
- Kinetic Studies: Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvent polarities .
- Isotopic Labeling: Introduce 15N or 13C isotopes to track bond reorganization during thioether or imidate formation .
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .
- Cross-Validation: Compare experimental data (e.g., activation energy) with computational predictions to refine mechanistic hypotheses .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions, and incubation times across experiments .
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
- Dose-Response Refinement: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals, minimizing variability .
- Off-Target Screening: Employ proteome-wide affinity chromatography to detect nonspecific binding interactions .
Q. What strategies are effective for computational modeling of the compound’s pharmacokinetic or physicochemical properties?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like LogP (2.8–3.5), polar surface area (PSA > 80 Ų), and H-bond donors/acceptors to predict bioavailability .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate tissue distribution .
- ADMET Prediction: Use tools like SwissADME or ADMETLab 2.0 to assess absorption, metabolism, and toxicity risks based on structural motifs (e.g., thiazole rings) .
Q. How can Design of Experiments (DoE) optimize reaction parameters for large-scale synthesis?
Methodological Answer:
- Factor Screening: Identify critical variables (e.g., molar ratio, temperature, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM): Use central composite design to model interactions between factors and maximize yield (e.g., 85–92%) .
- Scale-Up Validation: Transition from batch to flow chemistry (e.g., microreactors) to maintain heat/mass transfer efficiency at >1 kg scale .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR peak splitting vs. computational predictions)?
Methodological Answer:
- Dynamic Effects: Investigate conformational flexibility (e.g., thioether rotamers) via variable-temperature NMR .
- Impurity Interference: Re-purify the compound and reacquire spectra to exclude solvent or byproduct artifacts .
- Cross-Technique Validation: Correlate NMR data with X-ray crystallography (if crystals are obtainable) or FT-IR results .
Q. What protocols validate the compound’s biological activity in cell-based assays while minimizing false positives?
Methodological Answer:
- Counter-Screening: Include negative controls (e.g., scrambled analogs) to rule out nonspecific cytotoxicity .
- Orthogonal Assays: Combine ATP-based viability assays with flow cytometry (apoptosis markers) for cross-verification .
- Concentration Gradients: Test activity across 5–6 log units to identify biphasic responses or hormetic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
